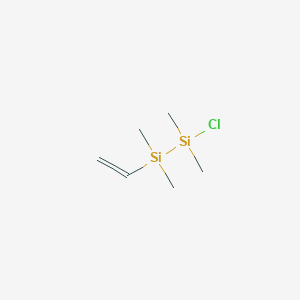![molecular formula C30H46Cl2Si B14330760 Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane CAS No. 107742-39-2](/img/structure/B14330760.png)
Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane is a chemical compound known for its unique structure and properties It consists of a silicon atom bonded to two chlorine atoms and two 2,4,6-tri(propan-2-yl)phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane typically involves the reaction of 2,4,6-tri(propan-2-yl)phenylmagnesium bromide with silicon tetrachloride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at a low temperature, often around -78°C, to ensure the controlled addition of reagents and to minimize side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques.
化学反应分析
Types of Reactions
Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alkoxides or amines.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution: Reagents like sodium alkoxides or amines are used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are employed.
Reduction: Reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Substitution: Formation of alkoxy or amino derivatives.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of simpler silanes.
科学研究应用
Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Investigated for its potential use in modifying biological molecules.
Medicine: Explored for its potential in drug delivery systems.
Industry: Utilized in the production of specialty polymers and materials.
作用机制
The mechanism of action of Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane involves its ability to form stable bonds with various nucleophiles. The silicon atom acts as an electrophilic center, allowing for the substitution of chlorine atoms with other groups. This reactivity is crucial for its applications in synthesis and material science.
相似化合物的比较
Similar Compounds
- Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine
- Silane, dichlorobis[2,4,6-tris(1-methylethyl)phenyl]
Uniqueness
Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane is unique due to its specific steric and electronic properties imparted by the 2,4,6-tri(propan-2-yl)phenyl groups. These properties make it particularly useful in applications requiring precise control over reactivity and stability.
属性
CAS 编号 |
107742-39-2 |
|---|---|
分子式 |
C30H46Cl2Si |
分子量 |
505.7 g/mol |
IUPAC 名称 |
dichloro-bis[2,4,6-tri(propan-2-yl)phenyl]silane |
InChI |
InChI=1S/C30H46Cl2Si/c1-17(2)23-13-25(19(5)6)29(26(14-23)20(7)8)33(31,32)30-27(21(9)10)15-24(18(3)4)16-28(30)22(11)12/h13-22H,1-12H3 |
InChI 键 |
LHYWCIATTKFZLW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)[Si](C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)(Cl)Cl)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




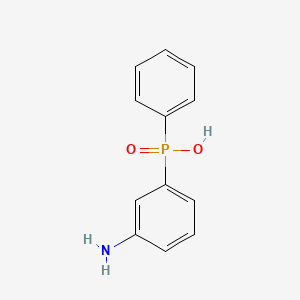
![2-{[(Naphthalen-1-yl)methoxy]methyl}-1,4,7,10-tetraoxacyclododecane](/img/structure/B14330698.png)

![Phenol, 4-chloro-2-[1-[(4-methylphenyl)imino]ethyl]-](/img/structure/B14330704.png)
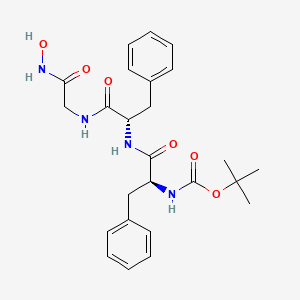
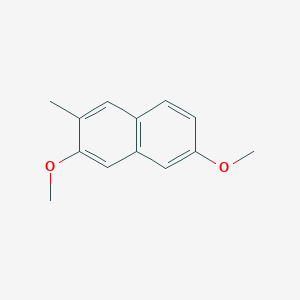
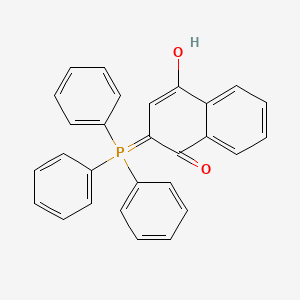
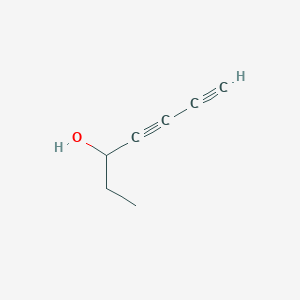
![1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine](/img/structure/B14330743.png)
![Butanamide, 2-[[(1,1-dimethylethyl)amino]oxy]-3,3-dimethyl-N-phenyl-](/img/structure/B14330745.png)
![2-[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl]naphthalene](/img/structure/B14330752.png)
